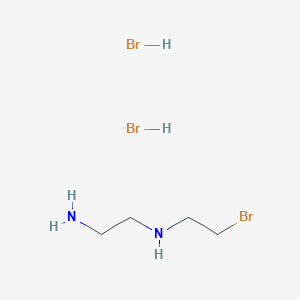
N-(2-Bromoethyl)ethylenediamine dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromoethyl)ethylenediamine dihydrobromide is a chemical compound with the molecular formula C₄H₁₃Br₃N₂ and a molecular weight of 328.87 . It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
N-(2-Bromoethyl)ethylenediamine dihydrobromide can be synthesized through the reaction of ethylenediamine with 2-bromoethanol in the presence of hydrobromic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
N-(2-Bromoethyl)ethylenediamine dihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Complexation Reactions: It can form complexes with metal ions, which are useful in coordination chemistry.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with primary amines yield corresponding ethylenediamine derivatives, while oxidation reactions can produce various oxidized forms of the compound .
科学的研究の応用
N-(2-Bromoethyl)ethylenediamine dihydrobromide is widely used in scientific research, including:
作用機序
The mechanism of action of N-(2-Bromoethyl)ethylenediamine dihydrobromide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, altering their structure and function. The compound’s bromine atom also allows it to participate in substitution reactions, making it a versatile reagent in chemical synthesis .
類似化合物との比較
Similar Compounds
N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide: Similar in structure but with a different carbon chain length.
N-(2-Bromoethyl)ethane-1,2-diamine dihydrobromide: Another closely related compound with similar chemical properties.
Uniqueness
N-(2-Bromoethyl)ethylenediamine dihydrobromide is unique due to its specific combination of bromine and ethylenediamine moieties, which confer distinct reactivity and complexation properties. This makes it particularly useful in coordination chemistry and as a versatile intermediate in organic synthesis .
生物活性
N-(2-Bromoethyl)ethylenediamine dihydrobromide (CAS No. 23545-42-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C5H15Br3N2
- Molecular Weight : 342.90 g/mol
- Boiling Point : Not specified
- Solubility : High gastrointestinal absorption, permeable to the blood-brain barrier (BBB), and does not inhibit major cytochrome P450 enzymes .
This compound acts primarily as a DMT1 (Divalent Metal Transporter 1) inhibitor. DMT1 is crucial for the absorption of iron in the intestines, and its activity is linked to various iron overload disorders. By inhibiting DMT1, this compound may help regulate iron homeostasis, potentially benefiting conditions such as hereditary hemochromatosis and other related disorders .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that brominated derivatives can inhibit bacterial growth, suggesting potential applications in treating infections .
Cytotoxicity and Cancer Research
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to its interference with cellular iron metabolism, which is critical for cancer cell proliferation .
Case Studies
- Iron Overload Disorders :
- Antimicrobial Efficacy :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C5H15Br3N2 |
| Molecular Weight | 342.90 g/mol |
| GI Absorption | High |
| BBB Permeability | Yes |
| DMT1 Inhibition | Yes |
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against S. aureus and E. coli |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
特性
IUPAC Name |
N'-(2-bromoethyl)ethane-1,2-diamine;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11BrN2.2BrH/c5-1-3-7-4-2-6;;/h7H,1-4,6H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJFUSVTNWUCBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCBr)N.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Br3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














